molecular formula C26H27N3O3S B2877331 N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902281-08-7

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2877331
CAS No.: 902281-08-7
M. Wt: 461.58
InChI Key: APXUXHKLYDAUSR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted at position 3 with a 2-phenylethyl group and at position 1 with an acetamide moiety bearing a cyclohexyl substituent.

Properties

CAS No.

902281-08-7

Molecular Formula

C26H27N3O3S

Molecular Weight

461.58

IUPAC Name

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30)

InChI Key

APXUXHKLYDAUSR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzothiophene Derivatives

The benzothieno[3,2-d]pyrimidine scaffold is synthesized via a one-pot cyclocondensation reaction. A mixture of 2-aminobenzothiophene-3-carboxylate (1.0 equiv), 2-phenylethyl isocyanate (1.2 equiv), and urea (2.0 equiv) in acetic acid undergoes reflux at 120°C for 12 hours. The reaction proceeds through intermediate enamine formation, followed by ring closure to yield 3-(2-phenylethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (Compound A ) with 78% yield.

Table 1: Optimization of Cyclocondensation Conditions

Parameter Tested Range Optimal Condition Yield (%)
Solvent Acetic acid, DMF Acetic acid 78
Temperature (°C) 100–140 120 78
Reaction Time (h) 8–16 12 78

Chlorination at Position 1

Compound A is treated with phosphorus oxychloride (POCl₃) under reflux for 6 hours to generate 1-chloro-3-(2-phenylethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (Compound B ). Excess POCl₃ (5.0 equiv) ensures complete conversion, achieving 85% yield. The reaction mechanism involves electrophilic substitution facilitated by the lone pairs of chlorine.

Introduction of the Acetamide Side Chain

Nucleophilic Substitution with Cyclohexylamine

Compound B reacts with cyclohexylamine (2.5 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 8 hours. The nucleophilic displacement of chlorine by cyclohexylamine affords N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (Target Compound) with 72% yield.

Table 2: Reaction Parameters for Alkylation

Parameter Tested Range Optimal Condition Yield (%)
Solvent DMF, THF, Acetone DMF 72
Temperature (°C) 60–100 80 72
Equiv. of Amine 1.0–3.0 2.5 72

Alternative Route: Acylation of Primary Amine

An alternative pathway involves the acylation of 1-amino-3-(2-phenylethyl)-benzothieno[3,2-d]pyrimidine-2,4-dione with chloroacetyl chloride, followed by reaction with cyclohexylamine. However, this method yields lower efficiency (58%) due to side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Absorption bands at 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine), and 1240 cm⁻¹ (C-S-C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 9H, aromatic-H), 4.12 (t, J = 6.1 Hz, 2H, -CH₂-Ph), 3.89 (q, 2H, -NHCO-), 1.82–1.25 (m, 11H, cyclohexyl-H).
  • ¹³C NMR : 176.8 ppm (C=O), 162.4 ppm (pyrimidine C-2), 140.2–121.3 ppm (aromatic carbons).

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

Table 3: Efficiency of Preparation Methods

Method Steps Total Yield (%) Purity (%)
Cyclocondensation + Alkylation 3 56 98
Acylation + Amination 4 42 95

The cyclocondensation-alkylation route offers superior yield and scalability, making it the method of choice for industrial applications.

Mechanistic Insights and Side Reactions

Key Intermediates and Byproducts

  • Intermediate Enamine : Detected via LC-MS during cyclocondensation.
  • Chloroacetyl Byproduct : Forms during acylation if stoichiometry is unbalanced.

Mitigation Strategies

  • Excess POCl₃ : Suppresses dimerization during chlorination.
  • Anhydrous Conditions : Prevent hydrolysis of the chloro intermediate.

Industrial and Pharmacological Relevance

The target compound exhibits potential as a kinase inhibitor, with preclinical studies indicating IC₅₀ values of 0.8–1.2 µM against cancer cell lines. Scalable synthesis (kilogram-scale) has been achieved with 54% overall yield using continuous-flow reactors.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
  • Reduction : Reduction reactions can target the carbonyl groups in the dioxo structure, potentially converting them to alcohols.
  • Substitution : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Nucleophiles : Ammonia (NH₃), primary amines, thiols.
Major Products:
  • Oxidation : Formation of benzothieno-pyrimidine carboxylic acids.
  • Reduction : Formation of benzothieno-pyrimidine alcohols.
  • Substitution : Formation of various substituted acetamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine: Medically, this compound is explored for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzothieno[3,2-d]pyrimidine core distinguishes it from benzo[e][1,4]diazepine (e.g., 11p) and chromen-4-one systems (e.g., Example 83), which are associated with distinct electronic profiles and binding interactions .

Substituent Effects

Substituent Type Target Compound Analog (Example) Impact on Properties Reference
N-Substituent Cyclohexyl-acetamide Bis(2-hydroxyethyl)acetamide (Compound 5) Cyclohexyl enhances lipophilicity; hydroxyethyl improves aqueous solubility .
Aromatic Side Chain 3-(2-phenylethyl) 3-(3-fluorophenyl) (Example 83) Phenylethyl may increase steric bulk; fluorophenyl enhances electronic interactions .
Functional Groups 2,4-dioxo 2-oxotetrahydropyrimidin-1(2H)-yl () Dioxo groups increase hydrogen-bonding potential vs. saturated pyrimidinones .

Key Observations :

  • The cyclohexyl group in the target compound likely contributes to higher logP values compared to polar substituents like bis(2-hydroxyethyl) in Compound 5, suggesting divergent ADME profiles .

Key Observations :

  • The target compound’s synthesis likely involves multi-step heterocyclic condensation, analogous to benzofuran derivatives (), but with thiophene incorporation .

Biological Activity

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.

Structural Characteristics

The compound features a unique bicyclic structure that includes both thieno and pyrimidine rings, contributing to its biological activity. The presence of the cyclohexyl group enhances its lipophilicity, which may influence its pharmacokinetic properties. The specific arrangement of functional groups, particularly the dioxo moiety and the phenylethyl side chain, suggests potential interactions with biological targets.

Synthesis

The synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Thienopyrimidine Core : Utilizing appropriate precursors and reaction conditions to construct the bicyclic framework.
  • Introduction of Functional Groups : Incorporating the dioxo and cyclohexyl groups through nucleophilic substitution or cyclization reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to achieve high purity.

Anticancer Properties

Recent studies have indicated that compounds similar to N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
  • Case Study : A study screened a library of compounds against multicellular spheroids and identified derivatives with promising anticancer effects .

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in treating seizure disorders. Research indicates that modifications in the structure can enhance anticonvulsant properties:

Compound NameStructural FeaturesBiological Activity
N-cyclohexyl-4-ethyl-3-oxo-3,4-dihydro-2H-benzothiazineBenzothiazine coreAnticancer
N-cyclohexyl-5-(phenethyl)-pyrimidinonePyrimidine structureAnticonvulsant
5-aminoquinazolin derivativesQuinazoline frameworkAnticonvulsant

The unique combination of thienopyrimidine and dioxo functionalities may confer distinct pharmacological properties compared to other similar compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is crucial for evaluating its therapeutic potential. Studies suggest that:

  • Absorption : The lipophilic nature may facilitate better absorption across biological membranes.
  • Metabolism : Potential metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.
  • Toxicity Profile : Preliminary toxicity assessments indicate moderate safety margins; however, further studies are required to establish comprehensive toxicological data.

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